molecular formula C12H15NO2 B3294569 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester CAS No. 887249-55-0

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester

Cat. No. B3294569
CAS RN: 887249-55-0
M. Wt: 205.25
InChI Key: YTHRSEHMUAHYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester, also known as ATMC, is a chemical compound that has gained significant attention in the field of scientific research. ATMC is a derivative of tetrahydronaphthalene, which is a bicyclic organic compound.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester is not fully understood. However, it has been suggested that 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has also been found to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. In addition, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been shown to inhibit the activity of viral proteases, which are enzymes involved in viral replication.
Biochemical and Physiological Effects:
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been found to affect various biochemical and physiological processes. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in neurotransmission. In addition, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been shown to modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity at low concentrations. However, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has some limitations for laboratory experiments. It has poor solubility in water, which can limit its use in aqueous environments. In addition, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has not been extensively studied in vivo, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester. One potential direction is the development of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester analogs with improved solubility and bioavailability. Another direction is the investigation of the in vivo efficacy and toxicity of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester. Furthermore, the potential synergistic effects of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester with other anticancer agents should be explored. Finally, the potential use of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester for the treatment of viral infections should be investigated.

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester has been shown to possess antibacterial activity against both gram-negative and gram-positive bacteria.

properties

IUPAC Name

methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRSEHMUAHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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